Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a spiro-fused oxazolidine ring. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and an epoxide. The reaction is usually carried out in the presence of a base, such as sodium hydride, under an inert atmosphere.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification of the carboxylic acid intermediate with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable reducing agent, such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- Tert-butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its spiro-fused oxazolidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and tert-butyl ester groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-10(7-15)13(8-14)4-5-17-9-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
QEBBSGIACITHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.